molecular formula C13H6ClNO3 B13140684 6-Chloro-2-nitro-9h-fluoren-9-one CAS No. 91821-35-1

6-Chloro-2-nitro-9h-fluoren-9-one

Cat. No.: B13140684
CAS No.: 91821-35-1
M. Wt: 259.64 g/mol
InChI Key: PDFMQJNEKZVVGB-UHFFFAOYSA-N
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Description

Significance and Academic Research Trajectory of Fluorenone Derivatives

Fluorenone and its derivatives are pivotal in the realms of material science, medicinal chemistry, and chemical synthesis. researchgate.net The inherent photo- and physicochemical properties of the fluorenone scaffold are highly tunable, which has driven extensive research into its applications. researchgate.net Historically, the synthesis of fluorenones has been a subject of interest for organic chemists for many decades, with numerous protocols developed since the early 20th century. researchgate.net

The academic research trajectory has seen a shift from fundamental synthesis to the development of fluorenone-based materials with specific functionalities. These derivatives have found applications as antibiotics, anticancer agents, and antivirals. researchgate.net In materials science, their intriguing electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netrsc.org The ability to modify the fluorenone core allows researchers to control properties such as charge transport and luminescence, making them a versatile tool for creating advanced materials. rsc.org

Overview of Substituted Fluorenones in Contemporary Academic Research

Contemporary research on substituted fluorenones focuses on establishing structure-property relationships. By introducing different functional groups at various positions on the fluorenone ring, scientists can manipulate the molecule's electronic and optical properties. For instance, the incorporation of fluorenone units into polymer chains has been explored to enhance the properties of polyfluorene derivatives, which are promising materials for light-emitting applications. researchgate.net

Modern computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to predict and understand the electrical and optical characteristics of newly synthesized fluorenone derivatives. nih.gov These studies help in designing molecules with desired energy levels and charge transfer properties. Research efforts are also directed towards creating novel synthetic methodologies that allow for the efficient and selective production of highly substituted fluorenones.

Research Focus on Halogenated and Nitrated Fluorenone Systems: 6-Chloro-2-nitro-9H-fluoren-9-one as a Model Compound

The introduction of halogen and nitro groups onto the fluorenone framework is a key strategy for modifying its properties. Halogens, being electronegative, and nitro groups, being strong electron-withdrawing groups, can significantly alter the electron density distribution within the molecule. This, in turn, influences its reactivity, spectroscopic properties, and potential applications.

Below is a data table outlining some of the known physicochemical properties of this model compound.

PropertyValue
CAS Number 91821-35-1
Molecular Formula C₁₃H₆ClNO₃
Molecular Weight 259.64 g/mol

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91821-35-1

Molecular Formula

C13H6ClNO3

Molecular Weight

259.64 g/mol

IUPAC Name

6-chloro-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6ClNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H

InChI Key

PDFMQJNEKZVVGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 6 Chloro 2 Nitro 9h Fluoren 9 One Derivatives

Electronic Effects of Nitro and Chloro Substituents on Fluorenone Reactivity

The presence of both a nitro (-NO2) and a chloro (-Cl) group on the fluorenone ring has a profound impact on its chemical reactivity. The nitro group is a strong electron-withdrawing group, acting through both resonance and inductive effects. quora.com This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions. quora.com The effect is most pronounced at the ortho and para positions relative to the nitro group, making these positions less susceptible to attack by electrophiles. quora.com

Conversely, the electron-withdrawing nature of the nitro group increases the reactivity of the fluorenone system towards nucleophilic attack. quora.com The aromatic ring becomes electron-deficient, particularly at the positions ortho and para to the nitro group, making it a more favorable target for nucleophiles. quora.com This enhanced reactivity is a key factor in the synthetic utility of nitro-substituted aromatic compounds.

The chlorine atom, a halogen, also exhibits a dual electronic effect. It is electronegative, withdrawing electron density through the inductive effect. studypug.com However, it can also donate electron density to the aromatic ring through resonance, utilizing its lone pairs of electrons. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their influence on nucleophilic aromatic substitution is more complex. The reactivity of halogens in such reactions generally follows the order I > Br > Cl > F. vanderbilt.edu

In the context of 6-chloro-2-nitro-9H-fluoren-9-one, the combined electron-withdrawing effects of the nitro and chloro groups render the fluorenone nucleus highly electrophilic. This heightened electrophilicity is central to its reactivity profile, particularly in substitution and addition reactions.

Substitution and Functional Group Interconversion Reactions

The functional groups present in this compound and its derivatives are amenable to a variety of transformations, allowing for the synthesis of a diverse range of compounds.

The halogen atom in halo-substituted fluorenones can be displaced by various nucleophiles. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution reactions is well-established. vanderbilt.edu The ease of displacement is influenced by factors such as the nature of the halogen, the solvent, and the presence of activating groups like the nitro group. In many cases, a more reactive halogen can displace a less reactive one in what is known as a Finkelstein reaction. vanderbilt.edu

The nitro group is a versatile functional group that can be converted into several other functionalities. researchgate.net A common transformation is the reduction of the nitro group to an amino group (-NH2). This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or other chemical reducing agents like zinc in the presence of an acid. vanderbilt.edu The resulting amino-fluorenones are valuable intermediates for further synthetic modifications. The nitro group's strong electron-withdrawing properties make it a useful handle for constructing complex molecules. researchgate.net

The carbonyl group (C=O) of the fluorenone core is a key site for chemical reactions. It can undergo reduction to form the corresponding secondary alcohol, 9-hydroxyfluorene derivatives. youtube.comresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). imperial.ac.uk The reaction with sodium borohydride is often carried out in alcoholic solvents like methanol (B129727) or ethanol. youtube.com The progress of the reduction can often be visually monitored by a color change from the typically yellow fluorenone to a colorless or white alcohol. youtube.com

The carbonyl group can also be completely removed through reactions like the Wolff-Kishner reduction. wikipedia.org This reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to yield the corresponding methylene (B1212753) group (-CH2-). wikipedia.org

Advanced Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Catalysis plays a significant role in many reactions involving fluorenone derivatives. For instance, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The electronic nature of the substituents on the fluorenone ring can influence the efficiency of these catalytic processes. acs.org

The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. These investigations provide valuable insights into the transition states and intermediates involved in the chemical transformations of these complex molecules.

Photochemical Reaction Pathways and Dimerization Studies

The photochemical behavior of fluorenone and its derivatives is a subject of significant interest due to their applications in photocatalysis and materials science. While direct studies on the photochemical reaction pathways of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies of related fluorenone and nitroaromatic compounds.

The photochemistry of the parent compound, 9-fluorenone (B1672902), is known to be influenced by the solvent and the intensity of the light source. For instance, irradiation of 9-fluorenone in acetonitrile (B52724) can lead to photoreduction via hydrogen abstraction from the solvent, yielding fluoren-9-ol and succinonitrile. semanticscholar.org The presence of substituents, such as the chloro and nitro groups in this compound, is expected to significantly modulate its photochemical reactivity. The electron-withdrawing nature of the nitro group and the halogen substituent can influence the energy levels of the excited states and the efficiency of intersystem crossing. rsc.org

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photodissociation and photo-induced nitro-nitrite rearrangements. researchgate.net These processes often proceed through complex sequences of events involving different electronic states. The presence of the nitro group on the fluorenone scaffold could open up such reaction channels for this compound upon photoexcitation.

Dimerization is another potential photochemical pathway for fluorenone derivatives. Light-induced [2+2] cycloaddition reactions of olefins are a well-studied class of photochemical reactions and can be mediated by photosensitizers. researchgate.net 9-Fluorenone itself has been utilized as a catalyst for [2+2] photocycloaddition reactions. researchgate.net This suggests that under appropriate conditions, this compound could potentially undergo photodimerization, likely through the excitation of its carbonyl group to a triplet state, which then reacts with a ground-state molecule. The substitution pattern on the aromatic rings would influence the regioselectivity and efficiency of such a dimerization process.

Table 1: Potential Photochemical Reactions of this compound (Inferred from Related Compounds)

Reaction TypePotential ProductsNotes
Photoreduction6-Chloro-2-nitro-9H-fluoren-9-olInferred from the photoreduction of 9-fluorenone in hydrogen-donating solvents. semanticscholar.org
PhotodissociationAryloxy and NO• radicalsA common pathway for nitroaromatic compounds. researchgate.net
Nitro-nitrite RearrangementNot specifiedA known, though often inefficient, pathway for nitroaromatics. researchgate.net
[2+2] PhotodimerizationCyclobutane-containing dimerInferred from the ability of 9-fluorenone to catalyze such reactions. researchgate.net

Intramolecular Cyclization Studies

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. While specific studies on the intramolecular cyclization of this compound derivatives are not prominent in the reviewed literature, the principles of such reactions can be discussed based on related systems.

The presence of reactive functional groups on a fluorenone scaffold can facilitate intramolecular cyclization upon activation, which can sometimes be induced photochemically. For instance, the synthesis of novel 2H-chromenes has been achieved from fluorenone-derived precursors, although these specific examples were not photochemically driven. researchgate.net

In the context of nitro-containing compounds, intramolecular cyclizations of 1-nitroalkenyl radicals have been reported to form functionalized tetrahydrofurans. rsc.org This type of radical cyclization is initiated by a one-electron oxidation. It is conceivable that a suitably substituted derivative of this compound, bearing a side chain with a double bond, could undergo a similar photochemically-induced radical cyclization.

Furthermore, cascade reactions involving intramolecular cyclization have been employed in the synthesis of complex alkaloids. rsc.org These sequences can involve the formation of a nitrone followed by an intramolecular 1,3-dipolar cycloaddition. While not directly involving a fluorenone core, these studies highlight the synthetic potential of intramolecular cyclizations involving nitro-group-related functionalities.

The development of synthetic routes to complex heterocyclic structures often relies on intramolecular cyclization strategies. For example, quinolin-2-ones have been synthesized via an electrophilic intramolecular cyclization of N-arylpropynamides. researchgate.net Similarly, the total synthesis of Flocoumafen involves an intramolecular ring cyclization to construct a key tetralone intermediate. mdpi.com These examples underscore the versatility of intramolecular cyclization reactions in building fused ring systems, a strategy that could potentially be applied to functionalized this compound derivatives to generate novel polycyclic architectures.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Nitro 9h Fluoren 9 One

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data, including a table of vibrational frequencies and their assignments for 6-Chloro-2-nitro-9H-fluoren-9-one, could not be located.

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound was found in the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed ¹H NMR data, such as chemical shifts, multiplicities, and coupling constants for the aromatic protons of this compound, are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum, which would provide information on the chemical environment of each carbon atom in this compound, could not be found.

Other NMR Techniques (e.g., ¹⁹F NMR, 2D NMR)

Information regarding the application of other NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) or NMR of other nuclei for the structural elucidation of this compound, is not available in the searched literature.

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of this compound are dictated by the fluorenone core, which is modified by the presence of an electron-withdrawing nitro group and a chloro substituent. These substituents significantly influence the energy of the electronic transitions and the deactivation pathways of the excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic fluorenone system. The parent compound, 9-fluorenone (B1672902), typically displays two main absorption regions: a strong absorption band corresponding to the π→π* transition of the conjugated system at shorter wavelengths and a much weaker, longer-wavelength band attributed to the formally forbidden n→π* transition of the carbonyl group. nih.govmasterorganicchemistry.com The n→π* transition is often observed as a shoulder on the main absorption peak, typically in the 270-300 nm range. masterorganicchemistry.com

In this compound, the presence of the chloro and, more significantly, the nitro group introduces intramolecular charge-transfer (ICT) character to the electronic transitions. Both the chloro group (an inductive electron-withdrawer) and the nitro group (a strong resonance and inductive electron-withdrawer) extend the conjugation and lower the energy of the molecular orbitals. This leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 9-fluorenone. rsc.org The π→π* transition, in particular, is expected to shift to a longer wavelength and increase in intensity due to the enhanced charge-transfer character. The solvent environment also plays a crucial role; polar solvents can further stabilize the charge-transfer excited state, leading to additional red shifts compared to nonpolar solvents. rsc.org

Expected UV-Vis Absorption Data for this compound
CompoundTransition TypeTypical λmax (nm) for Parent CompoundExpected λmax (nm) for Substituted CompoundNotes
This compoundπ→π~250-260 nm (for 9-fluorenone)> 260 nmStrong intensity, red-shifted due to electron-withdrawing substituents.
n→π~300-380 nm (for 9-fluorenone)> 380 nmWeak intensity, often obscured by the stronger π→π* band.

Fluorescence Spectroscopy and Quantum Yield Analysis

The fluorescence properties of fluorenone derivatives are highly sensitive to their substitution pattern. researchgate.net While the parent 9-fluorenone exhibits weak fluorescence, the introduction of a nitro group at the 2-position is expected to cause significant fluorescence quenching. researchgate.net Nitroaromatic compounds are well-known for their ability to deactivate excited singlet states through efficient intersystem crossing to the triplet state and other non-radiative decay pathways.

This quenching effect is attributed to the electron-withdrawing nature of the nitro group, which promotes the formation of a non-emissive intramolecular charge-transfer (ICT) excited state. Consequently, the fluorescence quantum yield (ΦF) for this compound is predicted to be extremely low, likely approaching zero. nih.gov The primary deactivation pathway for the excited state is dominated by non-radiative processes (knr), such as internal conversion and intersystem crossing, rather than radiative decay (fluorescence). rsc.org

Predicted Photophysical Properties of this compound
PropertyPredicted Value/CharacteristicReason
Fluorescence EmissionVery weak to non-existentEfficient quenching by the nitro group.
Fluorescence Quantum Yield (ΦF)<< 0.01Dominance of non-radiative decay pathways. researchgate.net
Excited State LifetimeVery shortRapid non-radiative deactivation.

X-ray Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, the solid-state structure can be inferred from the known structures of related fluorenone and nitroaromatic compounds. The fluorenone core is an essentially planar tricycle. The chloro and nitro substituents would lie in the plane of the aromatic rings.

In the solid state, the packing of the molecules would be governed by intermolecular interactions. Key interactions would likely include:

π-π stacking: The planar aromatic systems of the fluorenone molecules would facilitate face-to-face stacking.

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings could form weak hydrogen bonds with the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. researchgate.net

Dipole-Dipole Interactions: The polar carbonyl and nitro groups would induce significant dipole moments, leading to dipole-dipole interactions that influence the crystal packing.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₃H₆ClNO₃, corresponding to a monoisotopic mass of approximately 259.00 Da.

In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured with high precision, allowing for unambiguous confirmation of the elemental composition.

Expected HRMS (ESI+): [M+H]⁺ = C₁₃H₇ClNO₃⁺ at m/z 260.0114.

Expected HRMS (ESI-): [M-H]⁻ = C₁₃H₅ClNO₃⁻ at m/z 257.9958.

Under electron ionization (EI) conditions, the molecule would produce a molecular ion peak (M⁺˙) and undergo characteristic fragmentation. The fragmentation pattern would provide structural information.

Molecular Ion (M⁺˙): A peak at m/z ≈ 259, showing a characteristic isotopic pattern for one chlorine atom ([M+2]⁺˙ peak with about one-third the intensity of the M⁺˙ peak).

Key Fragmentation Pathways:

Loss of a nitro group: [M - NO₂]⁺ at m/z ≈ 213.

Loss of carbon monoxide: [M - CO]⁺˙ at m/z ≈ 231.

Subsequent loss of CO and NO₂: [M - CO - NO₂]⁺ at m/z ≈ 185.

Loss of a chlorine atom: [M - Cl]⁺ at m/z ≈ 224.

Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/zNotes
[M]⁺˙[C₁₃H₆ClNO₃]⁺˙259.00Molecular ion (EI-MS), exhibits 37Cl isotope peak at m/z 261.
[M+H]⁺[C₁₃H₇ClNO₃]⁺260.01Protonated molecule (ESI-MS).
[M-NO₂]⁺[C₁₃H₆ClO]⁺213.01Fragment from loss of the nitro group.
[M-CO]⁺˙[C₁₂H₆ClNO₂]⁺˙231.01Fragment from loss of the carbonyl group.
[M-Cl]⁺[C₁₃H₆NO₃]⁺224.03Fragment from loss of the chlorine atom.

Computational Chemistry and Theoretical Modeling of 6 Chloro 2 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining various electronic properties. For a molecule like 6-Chloro-2-nitro-9H-fluoren-9-one, DFT can be used to predict its stable conformation, bond lengths, and bond angles. The presence of electron-withdrawing groups like the nitro group and chlorine atom significantly influences the electron distribution across the fluorenone core, an effect that DFT can quantify with high accuracy. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the excited states of molecules. acs.org This method is particularly valuable for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TDDFT can help assign the absorption bands observed experimentally. For instance, transitions are often characterized as π-π* or n-π* transitions, which relate to the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. researchgate.net In the case of this compound, TDDFT calculations would be crucial for understanding its photophysical properties and the influence of the chloro and nitro substituents on its absorption spectrum.

Semi-empirical methods, such as PM7 (Parameterization Method 7), offer a computationally less expensive alternative to ab initio methods like DFT. These methods simplify quantum mechanical calculations by incorporating experimental data (parameters) to approximate certain complex integrals. While less accurate than DFT, they are significantly faster, making them suitable for initial screening of large molecules or for exploring potential energy surfaces. For this compound, a semi-empirical method like PM7 could be employed for preliminary geometry optimizations before refining the results with more robust DFT calculations.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X) is the part of the calculation that approximates the exchange-correlation energy, a key quantum mechanical term. The basis set (e.g., 6-31G(d,p), 6-311+G(d)) is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing nitro groups and halogens, hybrid functionals like B3LYP are commonly used as they provide a good balance between accuracy and computational cost. researchgate.net Pople-style basis sets, such as 6-31G(d,p), are often sufficient for geometry optimizations and frequency calculations, providing a reasonable description of electron distribution. researchgate.net The inclusion of polarization functions (d,p) is critical for accurately describing the bonding in molecules with heteroatoms and π-systems, such as this compound.

Table 1: Common Functionals and Basis Sets in DFT Calculations

Component Examples Typical Application for this compound
Functional B3LYP, M06-2X, PBE0 Geometry optimization, electronic properties, thermochemistry.

| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | Provides the functions to describe the atomic orbitals within the molecule. |

Molecular and Electronic Structure Analysis

Following quantum chemical calculations, a detailed analysis of the molecular and electronic structure is performed to interpret the computational results in a chemically meaningful way.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com These two orbitals are crucial for understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich fluorene (B118485) ring system. In contrast, the LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group (-NO2). researchgate.netresearchgate.net This distribution facilitates charge transfer from the fluorene backbone to the nitro group upon electronic excitation. The analysis of the HOMO and LUMO shapes and energies provides insight into the molecule's electrophilic and nucleophilic sites. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

Orbital Typical Energy (eV) Description and Implication for Reactivity
HOMO -6.5 to -7.5 Highest occupied molecular orbital; represents the ability to donate an electron. The energy level indicates the ionization potential.
LUMO -2.5 to -3.5 Lowest unoccupied molecular orbital; represents the ability to accept an electron. The energy level indicates the electron affinity.

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.com It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich), while blue indicates areas of positive potential (electron-poor). Green and yellow represent intermediate potentials. researchgate.net

ESP maps are invaluable for predicting intermolecular interactions and reactive sites. walisongo.ac.id For this compound, the ESP map would show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, identifying these as the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. The presence of the chlorine and nitro substituents creates a highly polarized molecule, and the ESP map provides a clear picture of this charge separation. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound

Topological Analyses (e.g., AIM, LOL, ELF)

Detailed topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), are powerful tools to characterize the nature of chemical bonds and non-covalent interactions within a molecule.

As of the current literature, specific AIM, LOL, and ELF analyses for this compound have not been extensively reported. However, based on the known effects of the substituent groups on the fluorenone core, a theoretical examination would likely reveal the following:

AIM Analysis: An AIM analysis would identify the bond critical points (BCPs) for all covalent bonds, with the properties of these BCPs (e.g., electron density, Laplacian of electron density) confirming the nature of the C-C, C=O, C-Cl, and C-N bonds. It would also be instrumental in identifying and characterizing potential intramolecular non-covalent interactions, such as between the chloro and nitro groups or adjacent protons.

ELF and LOL Analyses: These analyses would provide a visual and quantitative description of electron localization. The regions of high electron localization would be expected around the oxygen atoms of the carbonyl and nitro groups, as well as in the C-Cl bond, indicating the high electronegativity of these atoms. The aromatic rings would exhibit delocalized electron patterns, characteristic of such systems.

A hypothetical table of expected bond critical point properties from an AIM analysis is presented below for illustrative purposes.

BondExpected Electron Density (ρ) at BCP (a.u.)Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C=OHighNegativePolar Covalent
C-NO₂ModerateNegativeCovalent
C-ClModerateSlightly PositivePolar Covalent
Aromatic C-CModerateNegativeCovalent (delocalized)

Reaction Mechanism Predictions and Energy Barrier Calculations

A common method for the synthesis of substituted 9-fluorenones involves the oxidation of the corresponding 9H-fluorene. researchgate.netrsc.org Computational modeling could be employed to investigate the energy barriers for different oxidation pathways, comparing various oxidizing agents and reaction conditions. For instance, the mechanism of aerobic oxidation in the presence of a base could be elucidated, calculating the transition state energies for the key steps. researchgate.net

Furthermore, the presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity of the fluorenone core. Theoretical calculations could predict the most likely sites for nucleophilic or electrophilic attack and the energy profiles for such reactions. For example, the carbonyl carbon is a primary site for nucleophilic addition, and the energy barrier for this process would be modulated by the substituents on the aromatic rings.

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound in solution is critical for its application in various chemical processes. Solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent on the geometry, electronic structure, and properties of a molecule.

For this compound, solvation modeling would be expected to show:

Dipole Moment Enhancement: The polar nature of the C=O, C-NO₂, and C-Cl bonds results in a significant molecular dipole moment. In a polar solvent, this dipole moment would be enhanced due to the reaction field of the solvent.

Spectral Shifts: The electronic absorption spectrum (UV-Vis) of the molecule would be expected to exhibit solvatochromism, with the position of the absorption maxima shifting depending on the polarity of the solvent. Computational models can predict these shifts.

Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular interactions play a key role. Modeling can predict the formation of dimers or larger aggregates through π-π stacking of the fluorenone rings and dipole-dipole interactions involving the polar functional groups. The chloro and nitro substituents would influence the geometry and strength of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitroaromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. For nitroaromatic compounds, QSAR models are frequently used to predict properties such as toxicity, mutagenicity, and reactivity. nih.gov

While specific QSAR models for this compound are not detailed in the literature, it would be included in broader QSAR studies of nitroaromatic compounds. bldpharm.comnih.gov These studies often use a variety of molecular descriptors to build their models.

Key Molecular Descriptors in QSAR Models for Nitroaromatics:

Descriptor CategoryExamples of DescriptorsRelevance to this compound
Electronic Descriptors HOMO/LUMO energies, Dipole moment, Partial chargesThe electron-withdrawing nitro and chloro groups lower the LUMO energy, making the compound more susceptible to reduction, a key step in the metabolic activation of many nitroaromatics to toxic species. The high dipole moment influences interactions with biological targets.
Topological Descriptors Molecular connectivity indices, Shape indicesThese describe the size, shape, and branching of the molecule, which are important for fitting into active sites of enzymes or receptors.
Hydrophobicity LogP (octanol-water partition coefficient)This descriptor is crucial for predicting the transport of the compound across biological membranes. The presence of the chloro group increases hydrophobicity compared to the parent 2-nitro-9-fluorenone (B187283).

Advanced Applications of 6 Chloro 2 Nitro 9h Fluoren 9 One in Scientific Research

Materials Science Research

In materials science, the fluorenone scaffold is prized for its high thermal stability and excellent charge transport properties. researchgate.netrsc.org The introduction of specific functional groups, such as chloro and nitro groups, allows for the fine-tuning of these characteristics.

Organic Electronic Materials Development and Precursors

6-Chloro-2-nitro-9H-fluoren-9-one is identified as a key organic building block for the development of materials used in organic electronics. bldpharm.com Fluorenone derivatives are integral to the creation of functional materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgtandfonline.com The electron-withdrawing nature of the ketone and nitro groups on the this compound molecule makes the fluorenone core electron-deficient. ontosight.ai This property is crucial for developing n-type (electron-transporting) semiconductors, which are essential components in many organic electronic devices. researchgate.netrsc.org Researchers utilize this compound as a precursor, modifying its structure to synthesize more complex molecules with tailored optoelectronic properties for next-generation flexible displays and solar cells. ontosight.airsc.org

Liquid Crystal Applications

While direct applications of this compound in liquid crystals are not extensively documented, the fluorenone core is a known promoter of liquid crystalline phases (mesophases). tandfonline.com Research on other fluorenone derivatives demonstrates that the strategic addition of substituents is a primary method for inducing and controlling mesophase behavior. tandfonline.comresearchgate.net For instance, the incorporation of long alkyl or alkoxy chains onto the fluorenone scaffold has been shown to result in materials exhibiting various smectic and nematic liquid crystal phases. tandfonline.comfigshare.com The presence of strong dipole-inducing groups, like the chloro and nitro substituents in this compound, would significantly alter the molecule's polarity and geometry. These modifications are fundamental to the design of new liquid crystal materials, suggesting its potential as a precursor for creating novel mesogens with specific electro-optical properties.

Polymeric Systems Integration

This compound is classified as a material building block for polymer science. bldpharm.com The integration of fluorenone units into polymer chains is a well-established strategy for producing conjugated polymers with high-performance electronic properties. researchgate.net These polymers are utilized in applications such as bulk-heterojunction solar cells and thin-film transistors. researchgate.net By incorporating the fluorenone moiety, the resulting polymer can gain desirable characteristics like enhanced thermal stability and improved electron transport capabilities. researchgate.net The chloro and nitro groups on the this compound monomer can be used as reactive handles for polymerization reactions or for post-polymerization modification, offering a route to highly functionalized polymeric systems.

Exploration in White Luminescent Molecules

The fluorenone core is a known luminophore, and its derivatives are actively researched for their fluorescent properties and application in OLEDs. tandfonline.com However, the specific role of this compound in creating white luminescent molecules is not clearly defined in available research. The luminescent behavior of such molecules is heavily influenced by their substituents. The presence of a nitro group, which is strongly electron-withdrawing, often leads to a phenomenon known as fluorescence quenching or a significant shift in the emission wavelength. researchgate.net While this might seem detrimental, this modulation is a key tool for molecular design. For example, related molecular frameworks can be transformed into derivatives with strong blue or green solid-state emission. acs.org Therefore, while this compound may not be a direct white emitter, its unique electronic properties make it an interesting precursor for synthesizing novel phosphors or emitters where the combination of the fluorenone core with the chloro and nitro groups could be tuned to achieve emission at specific wavelengths as part of a multi-emitter system for generating white light.

Chemical Biology and Medicinal Chemistry Investigations (Methodological Focus)

The fluorenone scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

While direct experimental studies on the carbonic anhydrase (CA) inhibitory activity of this compound are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest a potential for such interactions. Nitro-containing aromatic compounds have been investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. bldpharm.com These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a validated strategy in cancer therapy. nih.gov

The general mechanism of action for many CA inhibitors involves the binding of the inhibitor to the zinc ion within the enzyme's active site. For instance, sulfonamides are a well-known class of CA inhibitors. nih.gov Although this compound is not a sulfonamide, other classes of compounds can also exhibit inhibitory effects. The electron-withdrawing nature of the nitro and chloro groups on the fluorenone scaffold could potentially facilitate interactions with the active site of carbonic anhydrase. Further research, including in vitro enzyme assays and molecular docking studies, would be necessary to elucidate the specific inhibitory potential and mechanism of this compound against various CA isoforms.

Fluorescent Probes in Bioimaging Methodologies

The inherent fluorescence of the fluorene (B118485) scaffold makes its derivatives, including this compound, potential candidates for the development of fluorescent probes in bioimaging. Fluorescent probes are instrumental in visualizing and tracking biological processes within living cells and organisms. The design of such probes often involves a fluorophore (the fluorescent component) linked to a recognition moiety that selectively interacts with a specific target analyte.

The fluorenone structure in this compound provides the foundational fluorescence. The nitro and chloro substituents can modulate the photophysical properties of the molecule, such as its excitation and emission wavelengths, quantum yield, and Stokes shift. While specific applications of this compound as a bioimaging probe are not yet established in the literature, its core structure is analogous to other fluorescent compounds used for detecting various biomolecules. Future research could focus on functionalizing the fluorenone core to introduce specific recognition sites for targets of interest, thereby enabling its use in targeted bioimaging applications.

Environmental Science and Remediation Research

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. This has spurred research into their monitoring and the development of effective remediation strategies.

Occurrence and Monitoring of Nitrofluorenones in Environmental Samples

Nitrofluorenones, a class of compounds to which this compound belongs, are known environmental contaminants. They can be formed as byproducts of incomplete combustion of fossil fuels and are often found in atmospheric particulate matter, diesel exhaust, and contaminated soils. The monitoring of these compounds in environmental matrices is crucial for assessing environmental quality and human exposure.

Green Approaches for Environmental Remediation (e.g., enhancing solubility for pollutant removal)

The remediation of sites contaminated with nitroaromatic compounds presents a significant challenge due to their persistence and low aqueous solubility. One of the key strategies in developing effective remediation technologies is to enhance the solubility of these pollutants, thereby increasing their bioavailability for degradation or removal.

Various green approaches are being explored for the remediation of nitroaromatic compounds. One such approach involves the use of solid dispersions, where the poorly soluble compound is dispersed within a hydrophilic carrier. This technique can significantly enhance the dissolution rate of the contaminant in water, making it more accessible to microbial degradation or other removal processes. nih.govscienceopen.com For instance, studies on other poorly soluble nitroaromatic drugs have demonstrated that formulating them as solid dispersions can markedly improve their dissolution profiles. nih.govscienceopen.com This principle could potentially be applied to enhance the removal of this compound and other nitrofluorenones from contaminated soil and water. Further research is needed to investigate the feasibility and efficiency of such green remediation techniques for this specific class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.